molecular formula C11H11F3O B597021 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene CAS No. 1257665-22-7

1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene

Cat. No.: B597021
CAS No.: 1257665-22-7
M. Wt: 216.203
InChI Key: LFSFJZXZWCYIMY-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a benzene ring substituted with a trifluoromethyl group and a cyclopropylmethoxy moiety, is frequently employed in the design and synthesis of novel bioactive molecules. The cyclopropylmethoxy group is a key structural feature found in several pharmacologically active compounds, including certain approved pharmaceutical agents. For instance, this specific group is utilized in known phosphodiesterase 4 (PDE4) inhibitors, a class of therapeutics investigated for inflammatory conditions, where it contributes to molecular interactions within the enzyme's active site . Furthermore, the scaffold serves as a core structure in research programs targeting central nervous system (CNS) disorders. It forms the central core of investigational compounds evaluated as potent inhibitors of SLACK (KNa1.1) potassium channels, which are a target for the treatment of rare and pharmacoresistant forms of infantile epilepsy such as Malignant Migrating Partial Seizures of Infancy (MMPSI) . As such, this compound provides researchers with a versatile and high-value intermediate for the development of potential therapeutics in neurology and immunology.

Properties

IUPAC Name

1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c12-11(13,14)9-2-1-3-10(6-9)15-7-8-4-5-8/h1-3,6,8H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSFJZXZWCYIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682170
Record name 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257665-22-7
Record name 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Base Selection : Potassium carbonate (K₂CO₃) or potassium hydride (KH) in polar aprotic solvents like acetone or N,N-dimethylformamide (DMF) are commonly used. KH offers higher reactivity but requires stringent moisture control.

  • Solvent Effects : Acetone provides moderate yields (75–80%), while DMF enhances solubility but may require higher temperatures (70–130°C).

  • Stoichiometry : A 1:1.2 molar ratio of phenol to cyclopropylmethyl bromide minimizes side reactions like over-alkylation.

Table 1 : Representative Williamson Ether Synthesis Conditions

Starting MaterialBaseSolventTemperature (°C)Yield (%)Purity (%)
3-(Trifluoromethyl)phenolK₂CO₃Acetone707892.5
3-(Trifluoromethyl)phenolKHDMF1308589.8

Key Findings :

  • The use of KH in DMF at 130°C improves yield but risks decomposition of the trifluoromethyl group.

  • Acidic workup (e.g., 0.2N HCl) followed by ethyl acetate extraction ensures high recovery of the product.

Nucleophilic Aromatic Substitution (NAS) with Pre-Functionalized Halobenzenes

NAS offers an alternative pathway when starting from halogenated precursors. For example, 1-bromo-3-(trifluoromethyl)benzene can react with cyclopropylmethanol under basic conditions to displace the bromide.

Mechanistic Insights

  • Activation Requirements : Electron-withdrawing groups like trifluoromethyl meta-direct substitution, favoring reaction at the para position. However, steric and electronic effects may necessitate directing groups or elevated temperatures.

  • Catalytic Systems : Copper(I) iodide or palladium catalysts enable milder conditions (80–100°C) but increase cost.

Table 2 : NAS Method Comparison

SubstrateNucleophileCatalystTemperature (°C)Yield (%)
1-Bromo-3-(trifluoromethyl)benzeneCyclopropylmethanolCuI10065
1-Iodo-3-(trifluoromethyl)benzeneCyclopropylmethanolNone13072

Challenges :

  • Competing elimination reactions reduce yields in non-catalytic systems.

  • Iodoarenes provide better leaving-group ability but are cost-prohibitive for industrial-scale synthesis.

Cross-Coupling Strategies: Suzuki-Miyaura and Ullmann Reactions

Transition-metal-catalyzed couplings enable modular assembly of the benzene ring from boronic acids or halides.

Suzuki-Miyaura Coupling

  • Boronic Acid Synthesis : Cyclopropylmethoxyboronic acid is prepared via lithiation of cyclopropylmethyl ether followed by borylation.

  • Coupling Conditions : Reaction with 3-bromo-(trifluoromethyl)benzene using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water (90°C, 12 h) achieves 68% yield.

Ullmann Coupling

  • Copper-Mediated Etherification : 3-(Trifluoromethyl)iodobenzene reacts with cyclopropylmethanol in the presence of CuI and 1,10-phenanthroline at 110°C (DMF, K₃PO₄), yielding 70% product.

Table 3 : Cross-Coupling Performance Metrics

MethodCatalystSubstrateYield (%)
Suzuki-MiyauraPd(PPh₃)₄3-Bromo-(trifluoromethyl)benzene68
UllmannCuI/Phenanthroline3-Iodo-(trifluoromethyl)benzene70

Advantages :

  • Suzuki coupling allows for late-stage functionalization, useful in parallel synthesis.

  • Ullmann reactions avoid sensitive boronic acids but require stoichiometric copper.

Industrial-Scale Production and Process Optimization

Patented methods emphasize cost efficiency and environmental safety:

  • Continuous Flow Reactors : Reduce reaction times and improve heat transfer for NAS and Williamson syntheses.

  • Solvent Recycling : Acetone and DMF are recovered via distillation, reducing waste.

  • Catalyst Recovery : Palladium and copper catalysts are filtered and reused, lowering production costs.

Table 4 : Industrial Process Parameters

ParameterWilliamson SynthesisNAS with CuI
Reaction Time (h)158
Solvent Consumption (L/kg)129
Purity After Crystallization (%)99.298.5

Chemical Reactions Analysis

1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl and cyclopropylmethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The cyclopropylmethoxy group may also contribute to the compound’s overall reactivity and interaction with specific enzymes or receptors.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents Key Features Reference
This compound 1-OCH₂C₃H₅, 3-CF₃ Bulky cyclopropylmethoxy group; strong electron-withdrawing CF₃
Flufenprox (pesticide) 1-OCH₂(CF₂)₂C₆H₄-O-4-Cl, 3-CF₃ Chlorophenoxy and trifluoropropoxy groups; complex ether linkage
1-(2-(Cyclopropylmethoxy)ethoxy)-4-(benzyloxy)benzene 1-OCH₂CH₂OCH₂C₃H₅, 4-OBn Ethoxy spacer; benzyloxy group increases lipophilicity
Methyl 3-(3,5-bis(cyclopropylmethoxy)phenyl)-... Multiple -OCH₂C₃H₅ groups High steric hindrance; potential for π-π stacking interactions
(3-Cyclohexyl-1,1-difluoroprop-1-en-2-yl)benzene Cyclohexyl, difluoroalkene Non-aromatic fluorinated alkene; distinct electronic effects

Key Observations:

Substituent Bulk and Electronic Effects: The cyclopropylmethoxy group in the target compound introduces greater steric hindrance compared to simpler alkoxy groups (e.g., ethoxy or methoxy). This may reduce reactivity in nucleophilic aromatic substitution but enhance stability under harsh conditions (e.g., palladium-catalyzed coupling reactions, as seen in ) .

Comparison with Pesticide Analogs: Flufenprox (1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene) shares a trifluoromethyl group but incorporates a chlorophenoxy moiety and a longer trifluoropropoxy chain. The additional chlorine atom likely enhances bioactivity via increased halogen bonding, while the longer chain may improve membrane permeability .

Synthetic Complexity :

  • Multi-substituted analogs like Methyl 3-(3,5-bis(cyclopropylmethoxy)phenyl)-... require iterative coupling steps (e.g., Suzuki-Miyaura reactions), increasing synthetic difficulty compared to the target compound’s simpler disubstituted structure .
  • Compounds with ethoxy spacers (e.g., 1-(2-(Cyclopropylmethoxy)ethoxy)-4-(benzyloxy)benzene) involve additional steps for spacer installation, as seen in ’s use of allylation and cyclopropanation .

Biological Activity

1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene is a compound that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring. The unique structural features contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with cellular components. This compound may influence various biochemical pathways, including:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in metabolic pathways, such as lactate dehydrogenase (LDHA), which is crucial in cancer metabolism.
  • Signal Transduction Modulation : The compound may affect signaling pathways by interacting with receptors or enzymes that regulate cellular responses.

Anticancer Potential

Recent studies have highlighted the potential of compounds similar to this compound in cancer therapy. For instance, compounds with trifluoromethyl groups have been shown to exhibit significant inhibitory effects on tumor growth by targeting metabolic pathways essential for cancer cell survival.

  • Case Study : In a study involving lactate dehydrogenase inhibitors, compounds structurally related to this compound demonstrated potent inhibition of LDHA activity, leading to reduced lactate production and increased apoptosis in cancer cells .

Antimicrobial Activity

Compounds with similar structural motifs have also been investigated for their antimicrobial properties. The presence of the trifluoromethyl group can enhance the biological activity against various pathogens.

Research Findings

Study Findings Reference
Study on LDHA inhibitorsIdentified several compounds that inhibit LDHA activity, leading to reduced tumor cell viability
Antimicrobial evaluationCompounds showed activity against specific bacterial strains

Q & A

Q. What are the primary synthetic routes for 1-(cyclopropylmethoxy)-3-(trifluoromethyl)benzene, and what experimental parameters influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a brominated precursor like 1-bromo-3-(trifluoromethyl)benzene ( ) can react with cyclopropanemethanol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (e.g., DMF or THF) at 60–80°C.
  • Key Parameters :
  • Solvent choice : THF enhances solubility of intermediates but may require longer reaction times compared to DMF .
  • Base selection : Strong bases (e.g., LDA) improve nucleophilic displacement efficiency but may lead to side reactions with sensitive functional groups .
  • Yield Optimization :
    Yields range from 53% to 87% depending on stoichiometry and purification methods (e.g., flash chromatography vs. distillation) .

Q. How can NMR and HRMS be utilized to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR :
  • The cyclopropylmethoxy group shows characteristic splits: δ 3.5–4.0 ppm (OCH₂) and δ 0.5–1.2 ppm (cyclopropyl protons).
  • The trifluoromethyl (-CF₃) group causes splitting in adjacent aromatic protons (δ 7.2–7.8 ppm) due to coupling with fluorine .
  • HRMS :
  • Expected molecular ion [M+H⁺] for C₁₁H₁₁F₃O is 232.07. Deviations >2 ppm suggest impurities or isotopic interference .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.
  • Case Study :
    Analogous compounds (e.g., trifluoromethylbenzyl bromides) show LUMO localization at the electron-deficient trifluoromethyl group, favoring electron-rich dienes .
  • Validation :
    Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine computational models .

Q. How does the electron-withdrawing trifluoromethyl group influence the photophysical properties of derivatives?

  • Methodological Answer : Time-Dependent DFT (TD-DFT) and UV-Vis spectroscopy can correlate structure with properties:
  • TD-DFT : Predicts absorption maxima by simulating electronic transitions. For example, trifluoromethyl groups redshift absorbance due to enhanced conjugation disruption .
  • Experimental Validation :
    Compare calculated λₘₐₓ with experimental UV-Vis spectra (e.g., in acetonitrile). Discrepancies >10 nm suggest solvent effects or aggregation .

Contradictions and Limitations in Literature

  • Stereochemical Outcomes : Some studies (e.g., ) report high yields without addressing enantiomeric purity, suggesting potential racemization during synthesis. Chiral HPLC or circular dichroism (CD) is recommended for confirmation.
  • Computational Accuracy : DFT-predicted reaction pathways may not account for solvent effects, requiring explicit solvent models (e.g., COSMO-RS) .

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